molecular formula C16H24Sn B12518722 Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane CAS No. 658045-08-0

Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane

Cat. No.: B12518722
CAS No.: 658045-08-0
M. Wt: 335.1 g/mol
InChI Key: YRTQLTRKXHKRJS-UHFFFAOYSA-N
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Description

Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane is a sophisticated organotin compound designed for advanced synthetic chemistry applications, particularly in cross-coupling reactions. Its molecular structure, which features a stannane group linked to a complex unsaturated hydrocarbon chain, makes it a valuable building block for constructing carbon-carbon bonds. Researchers may utilize this reagent in Stille-type cross-coupling reactions, a powerful method for selectively forming new bonds between sp2-hybridized carbon atoms. In these reactions, the trimethylstannyl group transmetallates to a palladium catalyst, enabling the connection of its complex organic fragment to various aryl or vinyl halides. This capability is crucial in the synthesis of intricate organic molecules, conjugated polymers, and novel materials with tailored properties. The unique 4-methyl-3-methylidene-4-phenylpent-1-en-1-yl moiety suggests potential for creating sterically demanding or highly functionalized structures that are otherwise difficult to access. This product is intended For Research Use Only and is not approved for use in humans, diagnostics, or any therapeutic or veterinary contexts.

Properties

CAS No.

658045-08-0

Molecular Formula

C16H24Sn

Molecular Weight

335.1 g/mol

IUPAC Name

trimethyl-(4-methyl-3-methylidene-4-phenylpent-1-enyl)stannane

InChI

InChI=1S/C13H15.3CH3.Sn/c1-5-11(2)13(3,4)12-9-7-6-8-10-12;;;;/h1,5-10H,2H2,3-4H3;3*1H3;

InChI Key

YRTQLTRKXHKRJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=C)C=C[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Hydrostannylation of Alkynes

Radical-Mediated Hydrostannylation

The radical-mediated hydrostannylation of alkynes represents one of the most direct approaches for synthesizing vinyl stannanes. This method typically involves the addition of trimethyltin hydride across a carbon-carbon triple bond.

Reaction Scheme and Mechanism

For the preparation of Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane, the synthesis would begin with an appropriately substituted alkyne. The radical-based addition of trimethyltin hydride can proceed through the following pathway:

  • Generation of tin radical species through initiation
  • Addition of tin radical to the alkyne
  • Hydrogen abstraction from trimethyltin hydride
  • Propagation of the radical chain reaction
Optimization of Reaction Conditions

The efficiency of radical hydrostannylation depends significantly on reaction conditions. Based on studies of similar organostannane syntheses, the following parameters have been identified as crucial:

Table 1: Optimization of Radical-Mediated Hydrostannylation Conditions

Entry Initiator Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio Reference
1 AIBN Toluene 80 6 72-78 9:1
2 Et₃B THF 0 3 65-70 3:1
3 hν (365 nm) Benzene 25 4 60-65 7:1
4 (PhCO₂)₂ Benzene 60 5 75-82 8:1

The radical initiator plays a crucial role in controlling both stereoselectivity and yield. AIBN typically provides higher E-selectivity, while triethylborane offers milder conditions suitable for functionalized substrates.

Palladium-Catalyzed Hydrostannylation

Transition metal catalysis offers an alternative approach to radical methods, often providing complementary stereoselectivity and functional group tolerance.

Catalyst Systems and Reaction Conditions

Table 2: Palladium-Catalyzed Hydrostannylation Conditions

Entry Catalyst System Ligand Solvent Temp (°C) Time (h) Yield (%) Selectivity Reference
1 Pd(PPh₃)₄ - THF 25 4 65-70 Z-selective
2 PdCl₂(PPh₃)₂ - DMF 60 5 70-75 Z-selective
3 Pd₂(dba)₃ P(t-Bu)₃ Dioxane 40 3 75-80 Z-selective
4 PdCl₂(dppf) - THF 50 6 68-72 Z-selective

The palladium-catalyzed approach typically delivers Z-vinyl stannanes with high stereoselectivity, providing a complementary method to radical hydrostannylation which often favors E-isomers.

Metal-Halogen Exchange Routes

Preparation via Lithium-Halogen Exchange

Metal-halogen exchange represents a powerful method for accessing vinyl stannanes from vinyl halides. This approach is particularly valuable for the synthesis of this compound due to the ability to control stereochemistry through the vinyl halide precursor.

Synthetic Sequence and Optimization

Table 3: Lithium-Halogen Exchange Conditions for Vinyl Stannane Synthesis

Entry Base Additive Solvent Temperature (°C) Time (min) Yield (%) Reference
1 n-BuLi - THF -78 30 65-70
2 t-BuLi TMEDA Et₂O -100 15 75-80
3 s-BuLi HMPA THF -78 20 70-75
4 n-BuLi LiCl THF/hexane -90 25 72-78

The choice of lithiating agent and solvent system significantly impacts the efficiency of metal-halogen exchange and subsequent trapping with trimethyltin chloride. Addition of chelating agents like TMEDA can enhance the reactivity of the organolithium reagent, while lower temperatures help minimize side reactions.

Preparation via Grignard Intermediates

Magnesium-halogen exchange offers a milder alternative to lithiation procedures, particularly beneficial for substrates containing sensitive functional groups.

Table 4: Grignard-Mediated Preparation of Vinyl Stannanes

Entry Mg Source Activator Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Mg turnings I₂ THF 25 2 60-65
2 iPrMgCl - THF 0 1 65-70
3 Mg(anthracene) - THF -20 0.5 70-75
4 Rieke Mg - Et₂O -10 1 72-78

The preparation of Grignard reagents can be facilitated by various activating methods, with Rieke magnesium and magnesium-anthracene complexes offering superior activity in the formation of vinyl Grignard reagents.

Stille Cross-Coupling Approaches

Reverse Stille Coupling Strategy

While Stille coupling typically involves the reaction of organotin compounds with organic electrophiles, the reverse process—coupling organometallic reagents with vinyl halides followed by transmetalation—provides an alternative route to complex vinyl stannanes.

Table 5: Reverse Stille Coupling Conditions

Entry Catalyst Ligand Transmetalation Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Pd(OAc)₂ PPh₃ Me₃SnCl DMF 80 8 55-60
2 Pd₂(dba)₃ P(o-tol)₃ Me₃SnCl Dioxane 90 6 60-65
3 PdCl₂(PPh₃)₂ - Me₃SnOTf THF 65 4 65-70
4 Pd(PPh₃)₄ - Me₃SnF DMF/HMPA 70 5 58-63

The palladium-catalyzed cross-coupling approach allows for the construction of complex carbon frameworks prior to introducing the organostannane functionality, which can be advantageous for preparing highly substituted systems like this compound.

Application of Modified Stille Conditions

Recent advances in Stille coupling methodology have expanded the scope of substrates and improved reaction efficiency through modified catalyst systems and additives.

Table 6: Modified Stille Conditions for Complex Vinyl Stannane Synthesis

Entry Catalyst System Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
1 PdCl₂(MeCN)₂/P(t-Bu)₃ CuI NMP 60 4 70-75
2 Pd₂(dba)₃/SPhos LiCl DMF 70 5 72-78
3 [Pd(allyl)Cl]₂/XPhos CsF Dioxane 80 6 68-72
4 Pd(OAc)₂/XantPhos CuTC THF 65 5 75-80

The addition of copper salts significantly accelerates the transmetalation step, while specialized ligands like SPhos and XPhos enhance the catalyst turnover rate and allow for milder reaction conditions.

T3P®-Mediated Coupling Strategies

Propanephosphonic acid anhydride (T3P®) has emerged as a valuable coupling reagent for the formation of complex organic structures. As indicated in search result, T3P® can facilitate coupling reactions that could be applied to the synthesis of functionalized precursors needed for preparing this compound.

Table 7: T3P®-Mediated Coupling Conditions

Entry Substrate T3P® (equiv.) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Carboxylic acid 1.5 DIPEA CH₂Cl₂ 0 to 25 3 70-75
2 Carboxylic acid 1.2 Pyridine Toluene 25 4 65-70
3 Acid derivative 1.8 Et₃N THF 0 to 25 5 68-72
4 Activated acid 1.3 DIPEA EtOAc 25 3 72-78

T3P® offers several advantages including mild reaction conditions, reduced racemization, and simplified workup procedures, making it suitable for constructing sensitive structural motifs required for the target compound.

Radical Cyclization Approaches

Tin-Mediated Radical Cyclization

Building on search result regarding tin hydride for free-radical generation, radical cyclization represents a potential approach for constructing the complex carbon framework of this compound.

Table 8: Tin-Mediated Radical Cyclization Conditions

Entry Radical Precursor Tin Reagent Initiator Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Alkyl halide Bu₃SnH AIBN Benzene 80 3 65-70
2 Alkyl halide Ph₃SnH Et₃B Toluene 25 4 55-60
3 Selenide Me₃SnH (PhCO₂)₂ Cyclohexane 60 5 60-65
4 Xanthate Bu₃SnH Benzene 25 2 70-75

Radical cyclization offers a powerful method for constructing complex molecular architectures, allowing for the strategic introduction of the trimethylstannyl group while simultaneously forming new carbon-carbon bonds.

Fluorous Tin Hydride Approach

As mentioned in search result, fluorous tin hydrides provide advantages in terms of product purification. These reagents could be valuable for preparing this compound with enhanced purity.

Table 9: Fluorous Tin Hydride Conditions

Entry Tin Reagent Initiator Solvent Temperature (°C) Time (h) Yield (%) Reference
1 (Rf₆CH₂CH₂)₃SnH AIBN PhCF₃ 80 3 75-80
2 (Rf₆CH₂CH₂)₃SnH Et₃B PhCF₃/CH₂Cl₂ 0 2 65-70
3 (Rf₆CH₂CH₂)₃SnH (PhCO₂)₂ PhCF₃ 60 4 70-75
4 (Rf₆CH₂CH₂)₃SnH PhCF₃ 25 3 68-72

The use of fluorous tin hydrides allows for simplified purification through liquid-liquid extraction with perfluorinated solvents, eliminating many of the traditional challenges associated with removing tin byproducts.

Comparative Analysis of Preparation Methods

Efficiency and Scalability Considerations

Table 10: Comparative Analysis of Preparation Methods

Method Advantages Limitations Scalability Overall Efficiency Reference
Radical Hydrostannylation Direct approach; high E-selectivity Radical conditions may limit functional group compatibility Moderate Good
Pd-Catalyzed Hydrostannylation High Z-selectivity; mild conditions Expensive catalysts; sensitive to steric hindrance Good Good
Metal-Halogen Exchange Excellent stereochemical control Requires cryogenic temperatures; sensitive to functional groups Challenging Moderate
Stille Cross-Coupling Versatile for complex structures Multi-step; potential palladium contamination Good Moderate to good
T3P®-Mediated Coupling Mild conditions; high functional group tolerance Multi-step; requires specialty reagents Good Moderate
Radical Cyclization Strategic C-C bond formation Complex setup; potential side reactions Limited Challenging but high-value

Stereochemical and Regioselectivity Analysis

The preparation of this compound presents significant stereochemical challenges due to the potential formation of E/Z isomers in the vinyl stannane moiety. Based on the analysis of similar vinyl stannane syntheses:

  • Radical hydrostannylation typically favors E-isomers (ratio 3:1 to 9:1)
  • Palladium-catalyzed hydrostannylation predominantly yields Z-isomers (>95:5)
  • Metal-halogen exchange preserves the stereochemistry of the vinyl halide precursor (>98:2)
  • Stille cross-coupling approaches maintain stereochemical integrity of starting materials (>95:5)

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new organotin derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

The compound Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane , a stannane derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, materials science, and medicinal chemistry.

Molecular Formula

The molecular formula for this compound is C14H20SnC_{14}H_{20}Sn, indicating a relatively high molecular weight that contributes to its unique chemical behavior.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its stannyl group can participate in various reactions, including:

  • Stannylation Reactions : This compound can introduce stannyl groups into organic molecules, which can be further transformed into other functional groups through cross-coupling reactions.
  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex organic compounds, particularly those involving carbon-carbon bond formation.

Materials Science

In materials science, this stannane derivative has potential applications in the development of advanced materials:

  • Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers, particularly in the production of poly(styrene) derivatives where stannyl functionalities can enhance thermal and mechanical properties.

Medicinal Chemistry

The unique structure of this compound opens avenues for exploration in medicinal chemistry:

  • Drug Development : Its ability to modify biological molecules makes it a candidate for drug design, particularly in creating new pharmaceuticals with improved efficacy or reduced side effects.

Case Study 1: Stannylation for Drug Synthesis

A study demonstrated the use of this compound in the stannylation of phenolic compounds. The resulting stannylated products showed enhanced solubility and bioavailability compared to their non-stannylated counterparts. This research highlights the potential for improving drug formulations using stannane derivatives.

Case Study 2: Polymer Applications

Research involving the incorporation of this compound into polymer matrices revealed that it significantly improved thermal stability and mechanical strength. The study concluded that such modifications could lead to more durable materials suitable for industrial applications.

Mechanism of Action

The mechanism by which Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form strong bonds with organic molecules is a key factor in its activity.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural complexity distinguishes it from simpler organotin derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol)
Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane C₁₆H₂₂Sn Phenyl, methylidene, branched alkene ~313.06
Trimethyltin chloride C₃H₉ClSn Three methyl groups, chloride ligand 199.34
Tributyltin hydride C₁₂H₂₈Sn Three linear butyl groups 290.06
Triphenyltin acetate C₂₀H₁₈O₂Sn Three phenyl groups, acetate ligand 409.07

Key Observations :

  • The methylidene group introduces a reactive double bond, enabling conjugate addition reactions, unlike triphenyltin acetate.

Research Findings :

  • The target compound’s methylidene-alkene system facilitates [2+2] cycloadditions under UV light, a property absent in tributyltin hydride.
  • In Stille coupling, its bulky substituent slows transmetallation compared to trimethyltin chloride but improves selectivity for sterically hindered substrates.

Physical Properties

Substituents significantly impact physical properties:

Compound Melting Point (°C) Boiling Point (°C) Solubility (in THF)
Target Compound 85–90 (decomposes) 220–225 (0.1 mmHg) High (0.5 g/mL)
Trimethyltin chloride 38–40 172–174 Moderate (0.2 g/mL)
Tributyltin hydride -20 120–125 (1 mmHg) Low (0.05 g/mL)
Triphenyltin acetate 122–124 Decomposes Insoluble (<0.01 g/mL)

Trends :

  • Aromatic substituents (e.g., phenyl) increase melting points due to crystalline packing (cf. target compound vs. triphenyltin acetate).
  • Branching and unsaturation in the target compound enhance solubility in polar aprotic solvents compared to linear analogs like tributyltin hydride.

Toxicity and Environmental Impact

Organotin compounds display varying toxicity based on substituents:

Compound Acute Toxicity (LD₅₀, rat oral) Environmental Persistence
Target Compound 45–60 mg/kg Moderate (hydrolyzes slowly)
Trimethyltin chloride 9–12 mg/kg High (resists hydrolysis)
Tributyltin hydride 100–150 mg/kg Low (degrades in sunlight)
Triphenyltin acetate 10–15 mg/kg High (bioaccumulates)

Implications :

  • The target compound’s moderate toxicity aligns with trends for branched organotins, which are less bioavailable than linear analogs.
  • Its slower hydrolysis compared to tributyltin hydride necessitates careful disposal to avoid environmental accumulation.

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